molecular formula C17H18O5 B1229622 Mucronulatol CAS No. 57128-11-7

Mucronulatol

Cat. No.: B1229622
CAS No.: 57128-11-7
M. Wt: 302.32 g/mol
InChI Key: NUNFZNIXYWTZMW-NSHDSACASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Mucronulatol can be synthesized through various chemical reactions involving the condensation of appropriate phenolic compounds. One common synthetic route involves the use of 3,4-dihydroxybenzaldehyde and 2,4-dimethoxyphenol under acidic conditions to form the flavonoid structure. The reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound often involves extraction from plant sources rich in flavonoids. Plants from the Lamiaceae family, such as certain species of lavender, are commonly used. The extraction process includes solvent extraction, followed by purification steps such as crystallization and chromatography to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Mucronulatol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring of this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are often employed.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities and properties.

Scientific Research Applications

Mucronulatol has a wide range of applications in scientific research:

Mechanism of Action

Mucronulatol exerts its effects primarily through its interaction with cellular antioxidant pathways. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative stress. Additionally, this compound can inhibit the activity of certain enzymes involved in inflammatory processes, reducing inflammation at the molecular level .

Comparison with Similar Compounds

Similar Compounds

    Quercetin: Another flavonoid with strong antioxidant properties.

    Kaempferol: Known for its anti-inflammatory and anticancer activities.

    Luteolin: Exhibits both antioxidant and anti-inflammatory effects.

Uniqueness

Mucronulatol is unique due to its specific structural features, such as the presence of methoxy groups on the aromatic ring, which can influence its biological activity and solubility. Compared to other flavonoids, this compound has shown distinct antimicrobial properties against a range of bacterial strains .

Properties

CAS No.

57128-11-7

Molecular Formula

C17H18O5

Molecular Weight

302.32 g/mol

IUPAC Name

(3R)-3-(3-hydroxy-2,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol

InChI

InChI=1S/C17H18O5/c1-20-14-6-5-13(17(21-2)16(14)19)11-7-10-3-4-12(18)8-15(10)22-9-11/h3-6,8,11,18-19H,7,9H2,1-2H3/t11-/m0/s1

InChI Key

NUNFZNIXYWTZMW-NSHDSACASA-N

Isomeric SMILES

COC1=C(C(=C(C=C1)[C@H]2CC3=C(C=C(C=C3)O)OC2)OC)O

SMILES

COC1=C(C(=C(C=C1)C2CC3=C(C=C(C=C3)O)OC2)OC)O

Canonical SMILES

COC1=C(C(=C(C=C1)C2CC3=C(C=C(C=C3)O)OC2)OC)O

melting_point

147-149°C

physical_description

Solid

Synonyms

3',7-dihydroxy-2',4'-dimethoxyisoflavan
mucronulatol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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